molecular formula C16H15ClN2O3S B2954415 Ethyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate CAS No. 331852-31-4

Ethyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B2954415
CAS No.: 331852-31-4
M. Wt: 350.82
InChI Key: COUFYMVDLRRZFG-UHFFFAOYSA-N
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Description

Ethyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a tetrahydropyridine derivative featuring a sulfanylacetate ester moiety, a 2-chlorophenyl substituent at position 4, and a cyano group at position 2. While its exact biological activity remains underexplored in the provided evidence, its structural analogs exhibit diverse reactivity profiles, such as antimicrobial and enzyme-inhibitory properties, as inferred from related compounds in the sulfanylpyridine family .

Properties

IUPAC Name

ethyl 2-[[4-(2-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c1-2-22-15(21)9-23-16-12(8-18)11(7-14(20)19-16)10-5-3-4-6-13(10)17/h3-6,11H,2,7,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUFYMVDLRRZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=CC=C2Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate (CAS No. 331852-31-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing data from various studies and highlighting key findings.

  • Molecular Formula : C16H15ClN2O3S
  • Molecular Weight : 350.82 g/mol
  • Purity : Typically around 95%.

This compound interacts with several biological targets:

  • Enzymatic Inhibition : Similar compounds have been shown to inhibit various enzymes involved in metabolic pathways. The inhibition of these enzymes can lead to altered cellular functions and metabolic processes.
  • Receptor Interaction : The compound may also interact with specific receptors, potentially leading to changes in signal transduction pathways that regulate cell growth and differentiation .
  • Biochemical Pathways : It has been suggested that this compound affects several biochemical pathways, including those related to cell cycle regulation and apoptosis.

Antimicrobial Activity

Studies indicate that compounds with similar structures exhibit significant antimicrobial properties. This compound is hypothesized to possess similar effects:

  • Bacterial Inhibition : It may inhibit the growth of various bacterial strains through mechanisms involving cell wall synthesis disruption or metabolic pathway interference .

Antitumor Activity

Research on related compounds has demonstrated their potential as antitumor agents:

  • Cell Line Studies : Compounds with structural similarities have shown cytotoxic effects against different cancer cell lines, suggesting that this compound could also exhibit similar antitumor properties .

Anticonvulsant Properties

Some derivatives of related compounds have been reported to possess anticonvulsant activity:

  • Mechanism : The proposed mechanism involves modulation of neurotransmitter release or inhibition of specific ion channels .

Case Studies and Research Findings

A comprehensive review of literature reveals several studies focusing on the biological activity of compounds similar to this compound:

StudyFindings
Gursoy & Karal (2003)Identified antimicrobial properties in related thiazolidine derivatives.
Al-Suwaidan et al. (2016)Demonstrated antitumor activity in a series of quinazolinone derivatives.
El-Azab et al. (2013)Reported anticonvulsant effects in similar chemical frameworks.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : The compound is expected to have moderate absorption characteristics due to its lipophilic nature.
  • Distribution : Predicted to distribute widely across tissues due to its molecular structure.
  • Metabolism and Excretion : Likely metabolized by hepatic enzymes; further studies are needed to confirm specific metabolic pathways.

Comparison with Similar Compounds

Table 2: Molecular Formula and Weight Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol)
Target Compound C₁₇H₁₄ClN₂O₃S 361.82*
2-{[4-(2-chlorophenyl)-...]sulfanyl}-N-phenylacetamide C₂₀H₁₆ClN₃O₂S 397.88
Ethyl 2-((3-cyano-4-(4-hydroxy-3-methoxyphenyl)-...) C₁₈H₁₇N₂O₄S 373.40

*Calculated based on and .

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